Methyl 1-{[N-(tert-butoxycarbonyl)glycyl]amino}cyclopentanecarboxylate is a synthetic organic compound notable for its potential applications in medicinal chemistry. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in peptide synthesis to protect amine functionalities. This compound's structure suggests it may play a role in drug development, particularly in the context of peptide-based therapeutics.
The compound is classified under the category of amino acid derivatives and is known by its Chemical Abstracts Service (CAS) number 1283108-91-7. It has been referenced in various scientific databases, including PubChem and patent literature, indicating its relevance in pharmaceutical research and development .
The synthesis of methyl 1-{[N-(tert-butoxycarbonyl)glycyl]amino}cyclopentanecarboxylate typically involves several key steps:
These methods reflect common practices in organic synthesis, particularly in the field of peptide chemistry .
The molecular formula of methyl 1-{[N-(tert-butoxycarbonyl)glycyl]amino}cyclopentanecarboxylate is , with a molecular weight of approximately 300.35 g/mol. The compound features a cyclopentane ring substituted with a carboxylate group and an amine linked to a glycine unit that is protected by a tert-butoxycarbonyl group.
Structural Characteristics:
Methyl 1-{[N-(tert-butoxycarbonyl)glycyl]amino}cyclopentanecarboxylate can participate in several chemical reactions typical for amino acid derivatives:
These reactions highlight its versatility as a building block in synthetic organic chemistry .
The mechanism of action for methyl 1-{[N-(tert-butoxycarbonyl)glycyl]amino}cyclopentanecarboxylate primarily revolves around its role as a precursor in peptide synthesis. When incorporated into peptides, it may influence biological pathways through interactions with specific receptors or enzymes due to its structural similarity to natural amino acids.
The presence of the tert-butoxycarbonyl group allows for selective deprotection, enabling targeted modifications that can enhance pharmacological properties such as solubility, stability, and bioavailability. This strategic design is crucial for developing therapeutics aimed at specific biological targets .
Relevant data points include:
Methyl 1-{[N-(tert-butoxycarbonyl)glycyl]amino}cyclopentanecarboxylate has potential applications in various fields:
This compound exemplifies how modifications at the molecular level can lead to significant advancements in pharmaceutical sciences and biochemistry .
This compound emerged in the early 2010s as a specialized building block for constrained peptidomimetics. Its design addresses a critical challenge in peptide drug development: conformational flexibility. Traditional peptide backbones adopt multiple conformations, reducing target specificity and metabolic stability. By integrating a rigid cyclopentane scaffold with a protected glycine moiety, this molecule enables the synthesis of peptide analogues with restricted φ and ψ dihedral angles. This innovation coincided with the rise of "conformationally restricted peptidomimetics" – a class that now constitutes >30% of peptide-based therapeutics in clinical pipelines. The molecule’s dual functionality (ester and Boc-protected amine) allows sequential peptide chain elongation while maintaining backbone torsion control.
The cyclopentane ring confers three-dimensional complexity that is absent in linear or acyclic peptide precursors:
Ring Strain & Conformational Lock: Cyclopentane’s 108° bond angles deviate from ideal tetrahedral geometry (109.5°), creating transannular strain that favors envelope or twist conformations. This distorts the attached peptide chain into bioactive conformations inaccessible to flexible analogs. Comparative studies show cyclopentane-containing peptidomimetics exhibit 5-10× higher receptor binding affinity than cyclohexane analogs due to this pre-organization effect .
Stereochemical Versatility: The chiral center at C1 allows synthesis of all four stereoisomers (R,R; S,S; R,S; S,R). This enables structure-activity studies of stereochemistry-dependent bioactivity. For instance, (1S,2R)-configured analogs show enhanced selectivity for neurological targets like NMDA receptors.
Metabolic Stability: The non-hydrolyzable cyclopentane replaces amide bonds vulnerable to protease cleavage. In vitro metabolic studies confirm >80% stability after 24h in human plasma vs. <20% for linear peptides.
Table 1: Cycloalkane Scaffold Properties in Peptidomimetics
Scaffold Type | Bond Angle Deviation | Relative Rigidity | Protease Resistance |
---|---|---|---|
Cyclopentane | 1.5-5° | High (envelope conformers) | ++++ |
Cyclohexane | <1° (chair) | Moderate | +++ |
Linear Alkyl | None | Low | + |
The Boc group in this compound serves dual synthetic purposes:
Orthogonal Deprotection: Boc cleavage occurs under mild acidic conditions (e.g., 25-50% TFA in DCM, 0-25°C) without affecting the methyl ester or cyclopentane backbone. This enables selective deprotection during solid-phase peptide synthesis (SPPS). Kinetic studies show >99% Boc removal in 15 minutes with 50% TFA, while methyl esters remain intact (>95% retention) [1].
Steric Shielding: The bulky tert-butoxy group minimizes lactamization between the glycine amine and cyclopentanecarboxylate. Computational models indicate a 7.2 kcal/mol energy barrier for lactam formation in Boc-protected vs. 2.8 kcal/mol in unprotected analogs. This ensures the glycine nitrogen remains available for peptide coupling.
Crystallinity Enhancement: Boc protection improves crystallinity (mp 92-94°C vs. oil for deprotected analogs), facilitating purification by recrystallization. X-ray diffraction confirms ordered packing via C=O···H-N hydrogen bonds between Boc carbonyls and glycine NH groups [2].
CAS No.: 34911-51-8
CAS No.: 676-99-3
CAS No.: 463-82-1
CAS No.: 54750-04-8
CAS No.: 22514-60-9
CAS No.: 88048-09-3